Clothianidin-d3

Description

BenchChem offers high-quality Clothianidin-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clothianidin-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

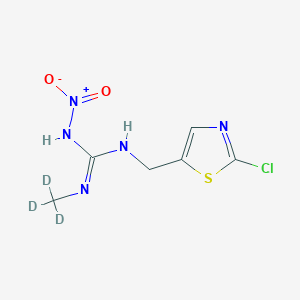

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-nitro-2-(trideuteriomethyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOOBECODWQEAB-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746817 | |

| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262776-24-8 | |

| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Clothianidin-d3 as a Stable Isotope Internal Standard

[1]

Introduction & Core Utility

Clothianidin-d3 (N-methyl-d3) is the deuterium-labeled isotopolog of the neonicotinoid insecticide Clothianidin.[1] It serves as the definitive Internal Standard (IS) for the precise quantification of trace Clothianidin residues in complex matrices (agricultural crops, soil, water, and biological tissues) using Isotope Dilution Mass Spectrometry (IDMS).

In regulated residue analysis (e.g., EPA Method 1699, EU SANTE guidelines), the use of Clothianidin-d3 compensates for:

-

Matrix Effects: Ion suppression or enhancement in Electrospray Ionization (ESI).

-

Extraction Efficiency: Losses during QuEChERS or SPE sample preparation steps.

-

Instrumental Drift: Variations in MS detector response over long analytical runs.

Because it shares virtually identical physicochemical properties (retention time, pKa, solubility) with the target analyte but is spectrally distinct by +3 Da, it provides the highest tier of analytical confidence.

Chemical Identity & Structure

Clothianidin-d3 is characterized by the substitution of three hydrogen atoms with deuterium on the N-methyl group of the nitroguanidine moiety.[1]

Table 1: Chemical Profile

| Property | Detail |

| Common Name | Clothianidin-d3 |

| Systematic Name | (E)-1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3-(methyl-d3)-2-nitroguanidine |

| CAS Number | 1262776-24-8 |

| Unlabeled CAS | 210880-92-5 |

| Molecular Formula | C₆D₃H₅ClN₅O₂S |

| Molecular Weight | 252.70 g/mol (Unlabeled: 249.68 g/mol ) |

| Isotopic Purity | Typically ≥ 99 atom % D |

| Chemical Purity | ≥ 98% (HPLC) |

| Appearance | White to light brown crystalline powder |

| SMILES | [2H]C([2H])([2H])NC(=N[O-])NCC1=CN=C(Cl)S1 |

Physicochemical Properties & Handling

While the isotopic labeling alters the mass, the solubility and stability profile remains consistent with the unlabeled parent compound.

-

Solubility:

-

Stability:

Synthesis & Isotopic Incorporation

The synthesis of Clothianidin-d3 typically follows a convergent pathway similar to the industrial route but utilizes d3-methylamine or a d3-methyl-nitroguanidine precursor to introduce the isotopic label.[1]

Synthesis Logic

-

Precursor A: 2-chloro-5-(chloromethyl)thiazole (The "Thiazole Head").[1]

-

Precursor B: N-(methyl-d3)-nitroguanidine (The "Labeled Tail").[1]

-

Coupling: Nucleophilic substitution under basic conditions links the thiazole head to the labeled tail.

Figure 1: Conceptual synthesis pathway showing the introduction of the deuterium label via the methylamine precursor.[1]

Analytical Protocol: LC-MS/MS Methodology

This protocol outlines the quantification of Clothianidin using Clothianidin-d3 as the Internal Standard.[1]

Mass Spectrometry (MRM) Parameters

The detection relies on Electrospray Ionization in Positive mode (ESI+). The deuterium label is located on the methyl group.

-

Precursor Ion: The parent ion shifts from m/z 250 (unlabeled) to m/z 253 (labeled).

-

Product Ions:

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |

| Clothianidin | 250.0 | 132.0 | 169.0 | 15 - 20 |

| Clothianidin-d3 | 253.0 | 132.0 | 172.0 | 15 - 20 |

Experimental Workflow (QuEChERS)

-

Sample Weighing: Weigh 10 g of homogenized sample (e.g., fruit/veg) into a 50 mL centrifuge tube.

-

IS Spiking: Add 50 µL of Clothianidin-d3 working solution (e.g., 10 µg/mL in ACN) to the sample before extraction. This is critical for error correction.

-

Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.

-

Salting Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake and centrifuge (4000 rpm, 5 min).

-

Clean-up (d-SPE): Transfer supernatant to a d-SPE tube (PSA + MgSO₄).[1] Vortex and centrifuge.[3]

-

Analysis: Inject the final extract into LC-MS/MS.

Figure 2: Analytical workflow emphasizing the early introduction of the Internal Standard for maximum error correction.

Safety & Hazards

Clothianidin-d3 should be handled with the same precautions as the unlabeled neonicotinoid, which is a neurotoxicant.[1]

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Aquatic Toxicity: Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long-lasting effects).[1]

-

-

PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to prevent inhalation of powders.

-

Disposal: Dispose of as hazardous chemical waste; do not release into drains.

References

-

Sigma-Aldrich (Supelco). Clothianidin-d3 PESTANAL® Analytical Standard Product Page. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136257761: Clothianidin-d3.[1] Retrieved from

-

European Union Reference Laboratories (EURL). Validation of MRM extraction methods for high protein content pulses. Retrieved from

-

Cayman Chemical. Clothianidin Product Information & Safety Data. Retrieved from

-

MedChemExpress. Clothianidin-d3 Product Monograph and Stability Data. Retrieved from

Isotopic Labeling of Neonicotinoids: Synthetic Architectures and Analytical Applications

The following guide details the technical architecture for the isotopic labeling of neonicotinoids. It focuses on synthetic rigor, metabolic stability of the label, and application in quantitative mass spectrometry.

Strategic Design of Isotopologues

In the development of neonicotinoid drugs and agrochemicals, isotopic labeling is not merely a tagging exercise; it is a structural engineering challenge. The choice of isotope (

The "Metabolic Soft Spot" Dilemma

For metabolic flux analysis (MFA) and environmental fate studies, the label must remain attached to the core pharmacophore during degradation.

-

The Problem: Neonicotinoids like Imidacloprid undergo rapid oxidative cleavage at the methylene bridge connecting the pyridine/thiazole ring to the imidazolidine/guanidine moiety.

-

The Implication:

-

Ring Labeling (Pyridine/Thiazole): Essential for tracking the toxicophore (e.g., 6-chloronicotinic acid metabolites).

-

Tail Labeling (Imidazolidine/Methyl): Useful only for intact parent analysis or specific tail-degradation pathways.

-

Deuterium vs. Carbon-13: Deuterium (

H) on the

-

Stability Rule: Avoid Acidic Protons

Labels must never be placed on exchangeable positions. In neonicotinoids, the protons adjacent to the electron-withdrawing nitro/cyano groups (e.g., the methylene bridge) can be acidic. Deuterium placed here may undergo H/D exchange with solvent water, rendering the standard useless. Target the

Synthetic Protocols

Protocol A: De Novo Synthesis of Acetamiprid-d3 ( -methyl-d3)

Objective: Synthesize Acetamiprid labeled at the

Step 1: Generation of Methylamine-d3 Hydrochloride

-

Reagents:

-Nitromethane (99 atom % D), Zinc dust, Hydrochloric acid. -

Procedure: Add

-nitromethane dropwise to a suspension of Zn dust in dilute HCl at 0°C. The reduction is exothermic; maintain temperature <10°C to prevent evaporation of the volatile amine. -

Isolation: Basify to pH >11, distill the

-methylamine gas into an ethereal HCl trap to precipitate the hydrochloride salt.

Step 2: Formation of the Acetamidine Intermediate

-

Reaction: React

-methylamine HCl with ethyl -

Conditions: Reflux for 3-5 hours.

-

Purification: Evaporate solvent and recrystallize from isopropanol.

Step 3: Coupling to the Pyridine Core

-

Coupling: Alkylate the acetamidine with 2-chloro-5-(chloromethyl)pyridine (CCMP) using anhydrous K

CO -

Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the chloromethyl starting material.

-

Yield: Typically 60-75% overall.

Protocol B: Synthesis of Clothianidin-d3

Objective: Labeling the

-

Scaffold Preparation: React

-methyl- -

Coupling: React the labeled nitroguanidine with 2-chloro-5-(chloromethyl)thiazole (CCMT) in the presence of NaH or K

CO -

Note: Clothianidin synthesis is sensitive to isomerism. Ensure the final product is the biologically active

-isomer by verifying with NOE NMR spectroscopy.

Visualization: Synthetic & Metabolic Workflows

Diagram 1: Synthesis of Acetamiprid-d3

This workflow illustrates the convergence of the pyridine pharmacophore with the deuterated tail.

Caption: Convergent synthesis of Acetamiprid-d3 utilizing a d3-methylamine building block.

Diagram 2: Metabolic Vulnerability of Imidacloprid

This diagram highlights why ring labeling is superior to tail labeling for metabolic fate studies.

Caption: Oxidative cleavage pathway of Imidacloprid showing loss of 'tail' labels during metabolism.

Analytical Applications: LC-MS/MS

In quantitative residue analysis, the "Matrix Effect" (ion suppression/enhancement) is the primary source of error.

The Self-Validating Protocol (IDMS)

-

Spiking: Add a fixed concentration of the isotopologue (e.g., Acetamiprid-d3) to the sample before extraction. This ensures the standard experiences the exact same extraction efficiency and matrix suppression as the analyte.

-

MRM Transitions: Monitor specific transitions for both analyte and standard.

-

Acetamiprid (Native):

223.1 -

Acetamiprid-d3:

226.1 -

Correction on Transitions:

-

Acetamiprid-d3 Precursor: 226.1 (

H -

Product Ion A (Chloropyridyl): 126.0 (Label lost).

-

Product Ion B (Acetamidine tail): 99.0

102.0 (Label retained).

-

-

Guidance: Use the transition that retains the label for the internal standard channel to ensure specificity, or if using the common 126 fragment, ensure chromatographic separation is not required (co-elution is desired for IDMS). Ideally, monitor

(fragment of the tail) to keep the label.

-

Data Presentation: MRM Parameters

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Label Retention |

| Acetamiprid | 223.1 | 126.0 | 20 | N/A |

| Acetamiprid-d3 | 226.1 | 129.0 | 20 | Retained (Tail fragment) |

| Clothianidin | 250.0 | 169.0 | 18 | N/A |

| Clothianidin-d3 | 253.0 | 172.0 | 18 | Retained |

| Imidacloprid | 256.1 | 209.1 | 16 | N/A |

| Imidacloprid-d4 | 260.1 | 213.1 | 16 | Retained (Ring label) |

References

-

Belov, V., & Käfferlein, H. U. (2019). Total synthesis of

C -

Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. Environmental Toxicology and Chemistry, 20(11), 2482-2486. [Link]

-

Casida, J. E. (2011). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. Journal of Agricultural and Food Chemistry, 59(7), 2923-2931. [Link]

-

Ford, K. A., & Casida, J. E. (2006). Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice. Chemical Research in Toxicology, 19(7), 944-951. [Link]

-

Kamelfar, A., et al. (2020). Analysis of neonicotinoids in honey by LC-MS/MS using deuterated internal standards. Food Additives & Contaminants: Part A, 37(5), 780-791. [Link]

The Gold Standard: A Technical Guide to the Sourcing and Application of Clothianidin-d3 for High-Fidelity Analyte Quantification

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical application of the deuterated internal standard, Clothianidin-d3. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document details the critical role of isotope dilution mass spectrometry in achieving accurate and precise quantification of the neonicotinoid insecticide Clothianidin. We will explore the rationale behind using a stable isotope-labeled standard, provide a survey of commercial suppliers, and present a complete, field-tested workflow from sample preparation to final analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide serves as a practical resource to ensure the generation of robust, defensible analytical data.

Introduction: The Imperative for Precision in Neonicotinoid Analysis

Clothianidin, a member of the neonicotinoid class of insecticides, has seen widespread use in agriculture for its systemic efficacy against a variety of pests.[1][2] Its persistence and potential impact on non-target organisms, including pollinators, have led to stringent regulatory scrutiny and the establishment of Maximum Residue Limits (MRLs) in food products and environmental matrices.[3][4] Consequently, the demand for highly accurate and reliable analytical methods for its quantification is paramount.

Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for quantitative analysis, offering unparalleled accuracy by mitigating matrix effects, extraction inefficiencies, and instrumental variability.[5][6] The cornerstone of this technique is the use of a stable isotope-labeled internal standard (SIL-IS). Clothianidin-d3, in which three hydrogen atoms on the N-methyl group are replaced with deuterium, is the ideal internal standard for this purpose. It is chemically identical to the native analyte, ensuring it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer.[7] However, its mass difference of +3 Da allows for distinct detection, enabling precise correction of any analyte loss during sample processing and analysis.[6] This guide provides the technical foundation for sourcing and effectively implementing Clothianidin-d3 in a high-throughput analytical workflow.

Commercial Availability and Standard Specifications

The successful implementation of any analytical method begins with high-quality, reliable reference materials. Clothianidin-d3 is commercially available from several reputable suppliers of analytical standards. Procurement should be from vendors who provide a comprehensive Certificate of Analysis (CoA) detailing purity, isotopic enrichment, and concentration.

| Supplier | Product Name / Line | Typical Format | Isotopic Purity | Chemical Purity (Assay) |

| MilliporeSigma (Supelco) | PESTANAL® Analytical Standard | Neat Solid / Solution | ≥98% (atom % D) | ≥97.0% (HPLC) |

| HPC Standards GmbH | D3-Clothianidin solution | Solution in Acetone | Not specified, high-purity | Not specified, high-purity |

| MedchemExpress | Clothianidin-d3 | Solid | Not specified | >98% |

| Fisher Scientific | MilliporeSigma™ Supelco™ | Solid | ≥98% (atom % D) | ≥97.0% (HPLC) |

Note: This table is not exhaustive and is intended to demonstrate general availability. Researchers should always consult the supplier's specific Certificate of Analysis for lot-specific details.

Principles of Clothianidin-d3 Synthesis

While commercially available, understanding the synthetic origin of Clothianidin-d3 provides valuable insight into its structure and potential impurities. The most common synthetic route for Clothianidin involves the condensation of 2-chloro-5-(chloromethyl)thiazole with N-methyl-N'-nitroguanidine.[8]

The synthesis of the deuterated analog follows the same pathway, substituting the key intermediate with its deuterated counterpart. The critical step is the preparation of N-(methyl-d3)-N'-nitroguanidine. This is typically achieved by reacting nitroguanidine with deuterated methylamine (methylamine-d3) or a salt thereof, such as methyl-d3-ammonium sulfate, in an aqueous solution.[9][10]

Caption: Proposed synthetic pathway for Clothianidin-d3.

Analytical Workflow: From Sample to Result

The following sections provide a detailed, validated protocol for the quantification of Clothianidin in a representative food matrix (fruit or vegetable) using Clothianidin-d3 as an internal standard. The workflow is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by LC-MS/MS analysis.

Caption: High-level analytical workflow for Clothianidin analysis.

Experimental Protocol: QuEChERS Sample Preparation (AOAC 2007.01)

This protocol is a self-validating system because the internal standard is introduced at the very first step, ensuring that any subsequent material loss—whether physical (transfer steps) or chemical (degradation)—affects both the analyte and the standard equally. This co-extraction behavior is the key to the method's accuracy.

Materials:

-

Homogenized sample (e.g., tomato, lettuce)

-

Clothianidin-d3 internal standard working solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

50 mL centrifuge tubes

-

QuEChERS extraction salts for AOAC Method 2007.01 (6 g anhydrous MgSO₄, 1.5 g anhydrous sodium acetate)[11]

-

Dispersive SPE (dSPE) tubes (e.g., 2 mL tubes containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent)

-

Centrifuge capable of ≥3000 x g

-

Vortex mixer

Procedure:

-

Weighing: Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the Clothianidin-d3 working solution to the sample. This step is critical and should be performed before any extraction solvents are added.

-

Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the tube.

-

Extraction: Cap the tube tightly and shake vigorously for 1 minute. This ensures intimate contact between the solvent and the sample matrix, partitioning the analytes into the organic phase.

-

Salting Out: Add the QuEChERS extraction salts (MgSO₄ and sodium acetate). The magnesium sulfate facilitates the phase separation between the aqueous and organic layers, while the acetate provides buffering.

-

Second Extraction: Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the aqueous and solid sample debris.

-

Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE tube. The PSA sorbent is included to remove organic acids, sugars, and some lipids, which can interfere with the LC-MS/MS analysis.

-

Cleanup & Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥3000 x g for 2 minutes.

-

Final Extract: Carefully transfer the supernatant into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Parameters

The causality behind the chosen parameters is to achieve chromatographic separation of Clothianidin from potential matrix interferences while ensuring sensitive and specific detection by tandem mass spectrometry.

Liquid Chromatography (LC) System:

-

Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.9 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes to elute the analyte, followed by a re-equilibration step. The gradient must be optimized to ensure baseline separation from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Rationale for MRM: MRM provides exceptional selectivity and sensitivity. The first quadrupole (Q1) isolates the protonated molecular ion (precursor ion) of the target analyte. This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) isolates a specific, characteristic fragment ion (product ion). This two-stage mass filtering significantly reduces background noise.[12]

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Clothianidin | 250.0 | 169.2 | 12 | 132.1 | 16 |

| Clothianidin-d3 | 253.0 | 172.2 | 12 | 132.1 | 16 |

Note: Collision energies are instrument-dependent and must be optimized. The quantifier ion is used for concentration calculations, while the qualifier ion serves as a confirmation of identity.[6][13]

Caption: MRM fragmentation pathways for Clothianidin and Clothianidin-d3.

Regulatory Context

The use of Clothianidin is regulated globally, with specific MRLs set for various commodities. Adherence to these limits is mandatory for market access. The use of a validated method employing Clothianidin-d3 is essential for demonstrating compliance.

-

United States (EPA): The U.S. Environmental Protection Agency establishes tolerances for Clothianidin residues in various food and feed commodities, which are listed in the Code of Federal Regulations under 40 CFR §180.586.[8] Tolerances range from 0.01 ppm in many commodities to higher levels in others, such as 3.0 ppm in leafy vegetables (except brassica).[14][15]

-

European Union (EFSA): The EU has taken a more restrictive stance due to concerns about pollinator health.[3] Commission Regulation (EU) 2023/334 significantly lowered the MRLs for Clothianidin for a wide range of products, effectively reducing them to the limit of quantification (typically 0.01 mg/kg) for many imports.[1][3] These new MRLs are set to apply from March 7, 2026, to allow time for global agricultural practices to adapt.[3][16]

Conclusion

The Clothianidin-d3 analytical standard is a commercially accessible and indispensable tool for any laboratory tasked with the quantification of Clothianidin residues. Its use within an isotope dilution mass spectrometry framework provides a self-validating system that corrects for inevitable variations in sample preparation and instrument response. By following a robust and standardized protocol, such as the AOAC QuEChERS method coupled with optimized LC-MS/MS analysis, researchers and quality control professionals can generate data of the highest accuracy, precision, and reliability. This technical guide provides the foundational knowledge and practical steps necessary to confidently source and implement Clothianidin-d3, ensuring data integrity and compliance with global regulatory standards.

References

- Method for producing 1-methyl-3-nitroguanidine.

- Method for producing N-methyl-N′-nitroguanidine.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Clothianidin; Pesticide Tolerances. Federal Register. [Link]

-

Clothianidin; Pesticide Tolerances. Federal Register. [Link]

-

COMMISSION REGULATION (EU) 2023/334. Official Journal of the European Union. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Synthesis and Properties of Thiamethoxam and Related Compounds. ResearchGate. [Link]

-

Liquid chromatography/tandem mass spectrometry analysis of neonicotinoids in environmental water. PubMed. [Link]

-

40 CFR 180.586 -- Clothianidin; tolerances for residues. eCFR. [Link]

-

AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS information resources. [Link]

-

Clothianidin Human Health Risk Assessment. Regulations.gov. [Link]

-

About the method. QuEChERS. [Link]

-

Do I need an internal standard for each of the pesticides I am analyzing? ResearchGate. [Link]

-

LC-ESI (+)-MS/MS MRM chromatograms of a soil sample spiked with 0.04... ResearchGate. [Link]

-

Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. Agilent. [Link]

-

Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. ResearchGate. [Link]

-

Maximum residue levels for clothianidin. AGRINFO Platform. [Link]

-

Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

-

Internal standards for pesticide residues analysis, with GC -MS/MS and optimization approach. Reddit. [Link]

-

Analysis of neonicotinoids. Eurofins Deutschland. [Link]

-

Imidacloprid and thiamethoxam, which one is better in killing insects? You will know after comparing! Zhejiang Rayfull Chemicals Co., Ltd. [Link]

-

Analytical steps of the QuEChERS-AOAC Official Method 2007. ResearchGate. [Link]

-

High Sensitivity and High Throughput Analysis of Neonicotinoids and Fipronil in Honey. Shimadzu. [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

QuEChERS Methodology: AOAC Method. NUCLEUS information resources. [Link]

-

European Union: Regulation Published Lowering MRLs Due to Environmental Concerns. USDA Foreign Agricultural Service. [Link]

-

Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Agilent. [Link]

-

Trade concern details. ePing SPS&TBT platform. [Link]

Sources

- 1. eur-lex.europa.eu [eur-lex.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. Maximum residue levels for clothianidin - AGRINFO Platform [agrinfo.eu]

- 4. Analysis of neonicotinoids - Eurofins Scientific [eurofins.de]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Liquid chromatography/tandem mass spectrometry analysis of neonicotinoids in environmental water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. eCFR :: 40 CFR 180.586 -- Clothianidin; tolerances for residues. [ecfr.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. agilent.com [agilent.com]

- 12. lcms.cz [lcms.cz]

- 13. agilent.com [agilent.com]

- 14. Federal Register :: Clothianidin; Pesticide Tolerances [federalregister.gov]

- 15. Federal Register :: Clothianidin; Pesticide Tolerances [federalregister.gov]

- 16. Trade concern details - ePing SPS&TBT platform [eping.wto.org]

Environmental Fate & Persistence of Clothianidin: Analytical Determination via Clothianidin-d3

[1]

Executive Summary

The environmental persistence of neonicotinoids, particularly Clothianidin , represents a critical challenge in modern ecotoxicology.[1] With aerobic soil half-lives (

This technical guide addresses the analytical determination of Clothianidin’s environmental fate. It shifts focus from generic descriptions to the precise application of Clothianidin-d3 (the deuterated isotopologue) as a metrological tool. By leveraging Clothianidin-d3 as an internal standard, researchers can correct for the severe matrix effects (ion suppression) typical of soil and sediment matrices, ensuring that "persistence" data is an artifact of chemistry, not extraction inefficiency.[1]

Part 1: Chemical Profile & Isotopic Stability[1]

The Parent: Clothianidin

Clothianidin acts as a super-agonist of the insect nicotinic acetylcholine receptor (nAChR).[1][2] Its persistence is driven by the stability of its nitroguanidine moiety, which resists hydrolysis under environmental pH conditions (pH 5–9).[1]

| Property | Value | Implication for Fate |

| IUPAC Name | (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine | Structural basis for analysis.[1] |

| Solubility | 327 mg/L (20°C) | Moderate; facilitates leaching into groundwater.[1] |

| Log | 0.7 | Low bioaccumulation, but high mobility in aqueous phases.[1] |

| Hydrolysis | Stable at pH 5, 7, 9 | Abiotic degradation is negligible; persistence is biologically driven.[1] |

The Surrogate: Clothianidin-d3

Clothianidin-d3 serves as the Internal Standard (IS) for LC-MS/MS quantification.[1] It is synthesized by replacing the hydrogen atoms on the N-methyl group with deuterium.[1]

-

Structure: (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-(methyl-d3)-2-nitroguanidine.[1][2]

-

Isotopic Purity: Typically

deuterium enrichment.[1] -

Mass Shift: +3 Da relative to the parent (m/z 250 → 253).

Expert Insight - The "Methyl Group Vulnerability": The utility of Clothianidin-d3 is strictly limited to tracking the parent compound or metabolites that retain the N-methyl group.[1]

-

Label Retention: In pathways forming MNG (N-methyl-N'-nitroguanidine) or TZMU (Urea derivative), the d3-methyl group is preserved, allowing potential use of d3-analogs for these metabolites if synthesized.[1]

-

Label Loss: A major degradation pathway is N-demethylation to form TZNG .[1] In this reaction, the d3-methyl group is cleaved off.[1] Therefore, Clothianidin-d3 cannot be used to track the formation of TZNG; a separate standard (e.g.,

-TZNG) is required.[1]

Part 2: Mechanistic Fate Pathways[1]

Understanding the degradation logic is essential for selecting the right analytical windows.[1] Clothianidin degrades primarily via photolysis (rapid, surface only) and microbial metabolism (slow, subsurface).[1]

Degradation Logic Diagram

The following diagram illustrates the primary degradation routes and the status of the d3-label (if one were tracking the specific moiety).

Caption: Degradation pathways of Clothianidin highlighting the fate of the N-methyl group. Red nodes indicate metabolites where the d3-label would be lost during transformation, necessitating distinct internal standards.

Part 3: Analytical Protocols (Self-Validating)

To accurately determine persistence (

Protocol A: Soil Extraction & Quantification[1]

Objective: Quantify Clothianidin residues in soil with correction for matrix suppression.

Materials:

-

Standard: Clothianidin (Analytical Grade).[1]

-

Internal Standard (IS): Clothianidin-d3 (10 mg/L in Acetonitrile).[1]

-

Extraction Solvent: Acetonitrile:Water (4:1 v/v) + 0.1% Formic Acid.[1]

-

Clean-up: QuEChERS (PSA/C18) or HLB SPE cartridges.[1]

Workflow:

-

Fortification (The Critical Step):

-

Weigh 10.0 g of soil into a 50 mL centrifuge tube.

-

IMMEDIATELY spike with 50 µL of Clothianidin-d3 IS solution (Final concentration in extract should be ~50 ng/mL).[1]

-

Why? Adding IS before extraction corrects for extraction inefficiency.[1] Adding it after only corrects for instrument drift. For fate studies, pre-extraction spiking is preferred if the IS is affordable; otherwise, spike an aliquot of the supernatant.[1]

-

-

Extraction:

-

Add 20 mL Extraction Solvent.[1]

-

Shake vigorously (mechanical shaker) for 30 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Clean-up (Dispersive SPE):

-

LC-MS/MS Analysis:

MRM Transitions (Quantification):

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| Clothianidin | 250.0 | 169.0 | 132.0 |

| Clothianidin-d3 | 253.0 | 172.0 | 135.0 |

Note: The mass shift of +3 is consistent in the product ions (169

Part 4: Data Interpretation & Persistence Metrics[1]

Once the concentration (

Calculating Half-Life ( )

Environmental degradation often follows First-Order Kinetics (SFO) or First-Order Multi-Compartment (FOMC) models.[1]

First-Order Equation:

Data Summary Table: Typical Fate Metrics

| Matrix | Condition | Typical | Major Metabolite |

| Topsoil (Aerobic) | Field, Temperate | 148 – 1155 | TZNG, MNG |

| Subsoil (Anaerobic) | Water-logged | 14 – 27 | TMG |

| Water (Clear) | Direct Sunlight | < 1 (Photolysis) | TZMU, CO2 |

| Water (Turbid) | No Sunlight | > 30 (Hydrolysis stable) | None (Stable) |

The "Plateau" Phenomenon

In multi-year studies, Clothianidin often exhibits a "hockey stick" degradation curve (biphasic).[1]

-

Phase 1 (Fast): Rapid dissipation of bioavailable fraction.[1]

-

Phase 2 (Slow): Aged residues sequestered in soil micropores.[1] Technical Note: Clothianidin-d3 is crucial here.[1] Aged residues are harder to extract.[1] If recovery of the IS drops (e.g., <70%) in aged soil samples, it indicates that the extraction method is failing to access the sequestered pores, and the "persistence" might be underestimated.[1]

References

-

US EPA. (2005).[1] Pesticide Fact Sheet: Clothianidin. United States Environmental Protection Agency.[1] Link

-

Mulligan, R. A., et al. (2016).[1][3] Photodegradation of clothianidin under simulated California rice field conditions. Pest Management Science. Link[1]

-

ResearchGate. (2019).[1] Biodegradation pathways of clothianidin. Link

-

Cayman Chemical. (2023).[1][4] Clothianidin-d3 Product Information & Stability. Link

Methodological & Application

Application Note: Precision Quantification of Clothianidin using Clothianidin-d3 via LC-MS/MS

Executive Summary

This guide details a validated protocol for the quantification of Clothianidin, a neonicotinoid insecticide, in complex matrices (agricultural commodities, soil, and biological fluids) using Clothianidin-d3 as an internal standard (IS).

While external calibration is common, it fails to account for the significant matrix effects (ion suppression/enhancement) inherent in Electrospray Ionization (ESI). This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) , where the deuterated analog (Clothianidin-d3) is introduced prior to extraction. This ensures that every variable affecting the native analyte—extraction efficiency, partition coefficient, and ionization efficiency—affects the internal standard identically, providing a self-correcting quantification system.

Scientific Rationale: The Mechanics of IDMS

Why Clothianidin-d3?

In LC-MS/MS, the "Matrix Effect" is the primary source of quantitative error. Co-eluting matrix components (phospholipids, pigments) compete for charge in the ESI source, often suppressing the signal of the target analyte.

-

Co-elution: Clothianidin-d3 is chemically identical to the native target except for mass. It co-elutes perfectly with Clothianidin, experiencing the exact same suppression at the exact same retention time.

-

Mass Shift: The substitution of three hydrogen atoms with deuterium (

to

MS/MS Fragmentation Logic

The following diagram illustrates the parallel reaction monitoring (PRM) logic used to distinguish the native compound from the internal standard.

Figure 1: Parallel Mass Spectrometry Logic. The d3-label is located on the methyl group, which is retained in the primary fragment ion (169 -> 172 shift).

Experimental Protocol

Materials & Reagents

-

Target Analyte: Clothianidin (Purity > 98%).

-

Internal Standard: Clothianidin-d3 (Isotopic Purity > 99% d3). Note: High isotopic purity is critical to prevent "cross-talk" where the IS contributes signal to the native channel.

-

Extraction Salts (QuEChERS): 4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate.

-

Clean-up Sorbent (dSPE): 150mg MgSO4 + 25mg PSA (Primary Secondary Amine) + 25mg C18.

Sample Preparation (Modified QuEChERS)

This workflow is optimized for high-water content commodities (fruits, vegetables) and soil.

-

Homogenization: Weigh 10.0 g of sample into a 50 mL FEP centrifuge tube.

-

IS Addition (CRITICAL STEP): Add 50 µL of Clothianidin-d3 working solution (10 µg/mL in Methanol). Vortex for 30 seconds.[1][2][3][4] Allow to equilibrate for 15 minutes. This ensures the IS binds to the matrix similarly to the native pesticide.

-

Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 minute.

-

Partitioning: Add QuEChERS salt packet. Shake immediately and vigorously for 1 minute to prevent MgSO4 agglomeration. Centrifuge at 4,000 x g for 5 minutes.

-

Clean-up (dSPE): Transfer 1 mL of the supernatant (upper ACN layer) to a dSPE tube containing PSA/C18/MgSO4.[5] Vortex for 30 seconds.[1][2][3][4] Centrifuge at 10,000 x g for 3 minutes.

-

Reconstitution: Transfer 200 µL of cleaned extract to an autosampler vial. Dilute with 800 µL of water (matching initial mobile phase conditions to improve peak shape).

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP). Column: Biphenyl or C18 Column (100mm x 2.1mm, 2.6 µm). Biphenyl phases offer superior selectivity for neonicotinoids.

Mobile Phase:

-

A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | % B | Flow Rate (mL/min) |

|---|---|---|

| 0.00 | 10 | 0.4 |

| 1.00 | 10 | 0.4 |

| 6.00 | 95 | 0.4 |

| 8.00 | 95 | 0.4 |

| 8.10 | 10 | 0.4 |

| 11.00 | 10 | 0.4 |

MRM Transitions Table:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Role |

|---|---|---|---|---|---|

| Clothianidin | 250.0 | 169.0 | 50 | 18 | Quantifier |

| Clothianidin | 250.0 | 132.0 | 50 | 25 | Qualifier |

| Clothianidin-d3 | 253.0 | 172.0 | 50 | 18 | Internal Standard |

Workflow Visualization

The following diagram outlines the critical control points where the Internal Standard protects data integrity.

Figure 2: Analytical Workflow. The red node indicates the critical introduction of the Internal Standard.

Validation & Quality Assurance

Assessing Matrix Effects (ME)

Even with an IS, it is vital to characterize the severity of matrix effects. Calculate ME using post-extraction spikes:

-

Acceptable Range: -20% to +20%.

-

Role of d3: If ME is -50% (severe suppression), the d3 signal will also be suppressed by -50%. The ratio remains constant, yielding accurate data despite the signal loss.

Linearity and Calibration

Construct calibration curves by plotting the Response Ratio (Area Native / Area IS) vs. Concentration Ratio.

-

Requirement:

.[6] -

Weighting:

weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).

Troubleshooting Cross-Talk

-

Scenario: Signal detected in the Native channel (250->169) when injecting only the IS (Clothianidin-d3).

-

Cause: Isotopic impurity (presence of d0 in the d3 standard).

-

Solution: Ensure d3 purity is ≥99%. If impurity exists, subtract the blank IS contribution from sample quantitation, or purchase a higher grade standard.

References

-

European Reference Laboratory (EURL) for Pesticides. (n.d.). Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

-

Agilent Technologies. (2017).[7] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

-

PubMed. (2015).[8] Liquid chromatography/tandem mass spectrometry analysis of neonicotinoids in environmental water.[9] Retrieved from [Link]

Sources

- 1. unitedchem.com [unitedchem.com]

- 2. amchro.com [amchro.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Liquid chromatography/tandem mass spectrometry analysis of neonicotinoids in environmental water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchtrends.net [researchtrends.net]

Application Note: Advanced Sample Preparation Techniques for the Analysis of Clothianidin-d3

Introduction

Clothianidin, a widely used neonicotinoid insecticide, is of significant environmental and toxicological concern due to its systemic nature and persistence. Its deuterated internal standard, Clothianidin-d3, is essential for accurate quantification in complex matrices by correcting for matrix effects and variations in analytical instrument response. This application note provides a comprehensive guide to robust and validated sample preparation techniques for the analysis of Clothianidin-d3, and by extension, Clothianidin, in various environmental and biological matrices. The methodologies detailed herein are designed to ensure high recovery, minimize matrix interference, and are optimized for subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate sample preparation method is paramount and is dictated by the physicochemical properties of Clothianidin-d3, the nature of the sample matrix, and the desired analytical sensitivity. This guide emphasizes the "why" behind procedural steps, grounding protocols in established scientific principles to empower researchers to adapt and troubleshoot methods effectively.

Physicochemical Properties of Clothianidin-d3

A thorough understanding of the analyte's properties is critical for developing an effective extraction and cleanup strategy.

| Property | Value/Characteristic | Implication for Sample Preparation |

| Molecular Formula | C6H5D3ClN4O2S | Isotopic labeling provides a distinct mass for MS detection. |

| Molecular Weight | 252.74 g/mol | --- |

| LogP (Octanol-Water Partition Coefficient) | 0.7 | Indicates moderate polarity, soluble in both polar and non-polar solvents. |

| Water Solubility | 0.327 g/L at 20°C | Sufficiently soluble for aqueous extractions. |

| Vapor Pressure | 1.3 x 10⁻⁸ Pa at 25°C | Non-volatile, suitable for concentration steps involving solvent evaporation. |

| pKa | 11.1 | Weakly basic, charge state can be manipulated by pH adjustment. |

Core Sample Preparation Workflows: A Comparative Overview

The choice of sample preparation technique is a critical decision that balances recovery, throughput, cost, and the complexity of the sample matrix. The most prevalent and effective methods for Clothianidin-d3 include QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Caption: Comparative workflow of major sample preparation techniques.

Protocol 1: QuEChERS for Soil and Produce Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is exceptionally well-suited for complex solid matrices like soil and agricultural produce. It employs a two-step process: an initial salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.

Rationale: The initial extraction with acetonitrile and salts separates the analyte into the organic phase. The subsequent d-SPE step utilizes specific sorbents to remove interfering matrix components like pigments and lipids. For Clothianidin-d3, a combination of primary secondary amine (PSA) and C18 is highly effective. PSA removes organic acids and some sugars, while C18 removes non-polar interferences.

Step-by-Step Protocol

-

Sample Homogenization:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

For dry samples like soil, add 10 mL of deionized water and vortex for 1 minute to hydrate.

-

-

Internal Standard Spiking:

-

Spike the sample with an appropriate volume of Clothianidin-d3 working solution to achieve the desired concentration.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). The anhydrous magnesium sulfate absorbs excess water and drives the analyte into the acetonitrile layer.

-

Cap tightly and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Preparation:

-

Transfer 1 mL of the cleaned extract into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Caption: QuEChERS workflow for solid samples.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

SPE is the gold standard for preparing liquid samples, offering excellent cleanup and concentration capabilities. For an analyte of moderate polarity like Clothianidin-d3 in aqueous matrices, a reversed-phase polymer-based sorbent is ideal.

Rationale: The SPE process involves conditioning the sorbent to activate it, loading the sample where the analyte is retained, washing away interferences, and finally eluting the analyte of interest with a strong organic solvent. This multi-step process provides a much cleaner extract compared to simpler methods, which is crucial for achieving low detection limits in environmental water monitoring.

Step-by-Step Protocol

-

Sample Pre-treatment:

-

Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.

-

Spike the filtered sample with the Clothianidin-d3 internal standard.

-

Adjust the sample pH to ~6.0-7.0 if necessary.

-

-

SPE Cartridge Conditioning:

-

Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL).

-

Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the entire 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum or nitrogen for 10 minutes to remove residual water.

-

-

Elution:

-

Elute the Clothianidin-d3 with two 3 mL aliquots of acetonitrile or methanol into a collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile).

-

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Protocol 3: Liquid-Liquid Extraction (LLE) for Biological Fluids

For biological fluids like urine or plasma, LLE can be an effective and straightforward method, particularly when matrix complexity is moderate.

Rationale: LLE partitions the analyte between two immiscible liquid phases. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, Clothianidin-d3 can be efficiently moved into the organic layer, leaving many endogenous interferences behind. Dichloromethane or ethyl acetate are common choices for this purpose.

Step-by-Step Protocol

-

Sample Preparation:

-

Take 1 mL of the biological fluid (e.g., urine) in a glass centrifuge tube.

-

Spike with the Clothianidin-d3 internal standard.

-

Add 1 mL of a buffer solution (e.g., phosphate buffer, pH 7) to stabilize the pH.

-

-

Extraction:

-

Add 5 mL of ethyl acetate to the tube.

-

Cap and vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

-

Collection:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a Pasteur pipette.

-

Repeat the extraction step with a fresh 5 mL of ethyl acetate for improved recovery, and combine the organic layers.

-

-

Concentration and Reconstitution:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

Trustworthiness and Method Validation

Every protocol described must be a self-validating system. Key parameters to assess during method validation for Clothianidin-d3 analysis include:

-

Recovery: Should typically be within 70-120%. This is determined by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

-

Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a pure solvent. Values should ideally be close to 100%.

-

Linearity and Range: The method should demonstrate a linear response over the expected concentration range of the samples.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The successful analysis of Clothianidin-d3 hinges on the meticulous application of an appropriate sample preparation technique. The choice between QuEChERS, SPE, and LLE should be guided by the specific matrix, required throughput, and desired sensitivity. The protocols outlined in this application note provide a robust foundation for researchers. It is imperative that any chosen method be fully validated within the user's laboratory to ensure the generation of accurate and reproducible data.

References

-

QuEChERS Official Method. Title: Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Source: AOAC International. URL: [Link]

-

Analysis of Neonicotinoids in Environmental Samples. Title: Determination of neonicotinoid insecticides in environmental water and soil samples by high-performance liquid chromatography coupled with tandem mass spectrometry. Source: Journal of Chromatography A. URL: [Link]

Application Notes and Protocols for the Analytical Determination of Clothianidin

Foreword: The Analytical Imperative for Clothianidin Detection

Clothianidin, a member of the neonicotinoid class of insecticides, has seen widespread use in agriculture due to its systemic action and high efficacy against a broad spectrum of sucking and chewing insects.[1] Its mode of action involves agonizing the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[2][3] However, the very properties that make it an effective insecticide—systemic uptake by plants, persistence in soil and water, and high insect toxicity—have raised significant environmental and food safety concerns.[4] Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Commission, have established Maximum Residue Limits (MRLs) for clothianidin in various agricultural commodities to protect consumers.[5][6][7]

This necessitates the development and validation of robust, sensitive, and reliable analytical methods for its detection in diverse matrices such as food, water, and soil. This document serves as a comprehensive guide for researchers, analytical chemists, and quality control professionals, providing detailed protocols and the scientific rationale behind the chosen methodologies. We will explore the primary analytical techniques, from high-throughput screening to confirmatory analysis, grounded in the principles of scientific integrity and validated performance.

Physicochemical Characteristics of Clothianidin: The Foundation of Method Development

Understanding the fundamental properties of clothianidin is critical for selecting appropriate extraction solvents, chromatographic conditions, and detection techniques. Its structure, featuring a chlorothiazolyl ring, dictates its polarity and chemical reactivity.[1]

| Property | Value | Source | Significance for Analytical Methods |

| IUPAC Name | (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine | [3] | --- |

| Molecular Formula | C₆H₈ClN₅O₂S | [3] | Defines the exact mass for mass spectrometry. |

| Molar Mass | 249.67 g/mol | [3] | Used for preparing standard solutions. |

| Appearance | Colorless, odorless solid / White to cream crystalline powder | [1][8] | Basic physical identification. |

| Water Solubility | 327 - 330 mg/L (at 20°C) | [3][8] | Moderately soluble; allows for aqueous extraction but also partitioning into organic solvents. |

| log P (Octanol-Water Partition Coefficient) | 0.7 - 0.9 | [3][8] | Indicates relatively low lipophilicity; it is not fat-soluble and is unlikely to bioaccumulate. |

| Vapor Pressure | 1.3 x 10⁻¹⁰ Pa (at 25°C) | [8] | Extremely low volatility, making Gas Chromatography (GC) challenging without derivatization. |

| UV Absorbance Max (λmax) | ~267-269 nm | [9][10] | Key parameter for HPLC-UV/DAD detection. |

Strategic Overview of Analytical Methodologies

The choice of an analytical method for clothianidin is governed by the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The primary methods employed are chromatographic techniques, particularly liquid chromatography, and immunoassays for rapid screening.

-

High-Performance Liquid Chromatography (HPLC): The workhorse for pesticide analysis. Coupled with various detectors, it provides robust and reliable quantification. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely used analytical method for determining these pesticides.[11]

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it offers the highest degree of sensitivity and selectivity, making it the gold standard for confirmatory analysis and trace-level quantification.[12]

-

Immunoassays (ELISA): These methods are based on the specific binding of an antibody to the target analyte. They are exceptionally useful for rapid, high-throughput screening of a large number of samples before confirmatory analysis.[13]

The following diagram illustrates a typical workflow for comprehensive pesticide residue analysis, from sample receipt to final data reporting.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract clothianidin from a complex matrix (like soil, water, or a food product) and remove interfering compounds that could compromise the analytical results.

The QuEChERS Method: Fast, Effective, and Versatile

For most agricultural and food samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the preferred technique for its simplicity and efficiency.[14] It involves two main steps: extraction/partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup.

Protocol 1: QuEChERS Sample Preparation for Clothianidin in Produce

Rationale: This protocol uses acetonitrile for extraction due to its excellent ability to precipitate proteins and extract a wide range of pesticides, including the polar neonicotinoids. The salting-out step with MgSO₄ and NaCl enhances the phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile. The d-SPE cleanup step uses Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats and waxes.

Materials:

-

Homogenized sample (e.g., garlic, sugarcane, rice).[11][15][16]

-

Acetonitrile (HPLC grade).

-

Anhydrous Magnesium Sulfate (MgSO₄).

-

Sodium Chloride (NaCl).

-

Primary Secondary Amine (PSA) sorbent.

-

C18 sorbent.

-

50 mL and 15 mL centrifuge tubes.

-

High-speed centrifuge.

Step-by-Step Procedure:

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ with water helps to improve extraction efficiency.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup (d-SPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds to ensure thorough mixing of the extract with the sorbents.

-

Centrifuge at ≥5000 rpm for 5 minutes to pellet the sorbent material.

-

-

Final Extract:

-

Carefully transfer the supernatant (the cleaned extract) into an autosampler vial.

-

The sample is now ready for analysis by HPLC-UV or LC-MS/MS.

-

Sources

- 1. chemrobotics.com [chemrobotics.com]

- 2. www3.epa.gov [www3.epa.gov]

- 3. Clothianidin - Wikipedia [en.wikipedia.org]

- 4. Clothianidin (Ref: CGA 322704) [sitem.herts.ac.uk]

- 5. Maximum residue levels for clothianidin - AGRINFO Platform [agrinfo.eu]

- 6. eCFR :: 40 CFR 180.586 -- Clothianidin; tolerances for residues. [ecfr.gov]

- 7. regulations.gov [regulations.gov]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. Photolytic Degradation of the Insecticide Clothianidin in Hydrochar Aquatic Suspensions and Extracts | MDPI [mdpi.com]

- 10. ppqs.gov.in [ppqs.gov.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Detecting clothianidin residues in environmental and agricultural samples using rapid, sensitive enzyme-linked immunosorbent assay and gold immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. jfda-online.com [jfda-online.com]

Clothianidin-d3 application in environmental sample testing

Application Note: High-Precision Quantification of Clothianidin in Environmental Matrices using Isotope Dilution LC-MS/MS

Introduction: The Analytical Challenge

Clothianidin is a high-potency neonicotinoid insecticide widely used for seed treatment and foliar application. While effective against pests, its persistence in soil (DT50 > 100 days) and high water solubility (327 mg/L) create significant leaching risks, threatening groundwater and non-target organisms like pollinators.

The Problem: Environmental matrices (soil, sediment, surface water) are chemically complex. Co-eluting compounds often cause ion suppression or enhancement in Electrospray Ionization (ESI), compromising data accuracy. Traditional external calibration fails to correct for these matrix effects dynamically.

The Solution: This protocol utilizes Clothianidin-d3 (N-methyl-d3) as a surrogate Internal Standard (IS). By adding the IS prior to extraction, this method provides a self-validating system that automatically compensates for:

-

Extraction Efficiency: Loss of analyte during SPE or QuEChERS steps.

-

Matrix Effects: Signal suppression/enhancement at the MS source.

-

Instrument Drift: Variations in injection volume or detector response.

Technical Principle & Mechanism

The core principle is Isotope Dilution Mass Spectrometry (IDMS) . Clothianidin-d3 behaves nearly identically to native Clothianidin during extraction and chromatography but is differentiated by mass spectrometry due to the mass shift (+3 Da).

Mechanism of Matrix Effect Compensation

In the ESI source, co-eluting matrix components (e.g., humic acids in soil) compete for charge, reducing the ionization of the target analyte. Because Clothianidin-d3 co-elutes with the native target, it experiences the exact same suppression. The ratio of the signals remains constant, ensuring accurate quantification.

Figure 1: Workflow illustrating how the internal standard compensates for matrix-induced ionization suppression.

Materials and Reagents

Critical Note on Stability: Clothianidin-d3 is stable in organic solvents but can undergo deuterium-hydrogen exchange in acidic aqueous conditions over prolonged periods. Prepare working standards fresh or store in pure acetonitrile.

| Component | Specification | Storage |

| Analyte | Clothianidin (Native) | -20°C (Solid) |

| Internal Standard | Clothianidin-d3 (N-methyl-d3) | -20°C (Soln in Acetone/ACN) |

| Solvents | LC-MS Grade Acetonitrile (ACN), Methanol (MeOH) | Room Temp |

| Buffer Salts | Ammonium Formate (10 mM), Formic Acid | Room Temp |

| QuEChERS Kit | Citrate-buffered (AOAC 2007.01 method) | Room Temp |

| SPE Cartridges | HLB (Hydrophilic-Lipophilic Balanced), 200mg/6mL | Room Temp |

Experimental Protocols

Stock Solution Preparation[1][2]

-

Master Stock (d3): Dissolve 1 mg Clothianidin-d3 in 10 mL Acetone or Acetonitrile to make a 100 µg/mL solution.

-

Working IS Solution: Dilute Master Stock with Acetonitrile to 1 µg/mL.

-

Usage: Spike samples to achieve a final concentration of ~10-50 ng/mL or ng/g in the matrix.

-

Protocol A: Surface & Ground Water (SPE Method)

Target Limit of Quantitation (LOQ): 5 - 10 ng/L

-

Filtration: Filter 500 mL water sample through 0.7 µm glass fiber filter.

-

IS Spiking: Add 50 µL of Working IS Solution (1 µg/mL) to the water sample. Mix well.

-

Conditioning: Wash HLB cartridge with 6 mL MeOH, then 6 mL Ultrapure Water.

-

Loading: Pass sample through cartridge at ~5-10 mL/min.

-

Washing: Wash with 6 mL 5% MeOH in water (removes salts/polar interferences). Dry cartridge under vacuum for 10 mins.

-

Elution: Elute with 2 x 4 mL Methanol.

-

Concentration: Evaporate eluate to near dryness under Nitrogen at 40°C.

-

Reconstitution: Redissolve in 1.0 mL Initial Mobile Phase (95:5 Water:MeOH + 0.1% Formic Acid).

Protocol B: Soil & Sediment (QuEChERS Method)

Target Limit of Quantitation (LOQ): 1 - 5 ng/g

-

Weighing: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

-

Hydration: Add 5 mL water and vortex (critical for dry soils to open pores).

-

IS Spiking: Add 100 µL of Working IS Solution (1 µg/mL). Vortex 1 min. equilibrate 15 mins.

-

Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 min.

-

Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). Shake vigorously for 1 min.

-

Centrifugation: Centrifuge at 4000 rpm for 5 mins.

-

Cleanup (dSPE): Transfer 1.5 mL supernatant to dSPE tube (150mg MgSO4 + 25mg PSA). Note: Use C18 only if soil has high fat/organic content.

-

Final Spin: Vortex and centrifuge. Transfer supernatant to LC vial.

Instrumental Analysis (LC-MS/MS)[3][4][5][6][7][8]

System: Agilent 6400 Series / Sciex Triple Quad / Waters Xevo TQ-S Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm) Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid Mobile Phase B: Methanol + 5mM Ammonium Formate

Gradient Profile:

| Time (min) | % B | Flow (mL/min) | Description |

|---|---|---|---|

| 0.0 | 5 | 0.3 | Initial Hold |

| 1.0 | 5 | 0.3 | Start Gradient |

| 6.0 | 95 | 0.3 | Elution of Clothianidin |

| 8.0 | 95 | 0.3 | Wash |

| 8.1 | 5 | 0.3 | Re-equilibration |

| 11.0 | 5 | 0.3 | End |

MRM Parameters: Note: Transitions based on [M+H]+ precursor. Clothianidin-d3 typically has deuterium on the N-methyl group.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Role |

| Clothianidin | 250.0 | 169.1 | 18 | Quantifier |

| 250.0 | 132.0 | 25 | Qualifier | |

| Clothianidin-d3 | 253.0 | 172.1 | 18 | Quantifier (IS) |

| 253.0 | 132.0 | 25 | Qualifier (IS) |

Rationale: The 132 m/z fragment corresponds to the chlorothiazolyl methyl moiety, which lacks the deuterated methyl group, thus remaining at 132 for both native and d3. The 169/172 fragment retains the methyl group.

Method Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be validated using the following calculations.

Linearity and Calibration

Construct a calibration curve using the Response Ratio :

Matrix Effect (ME) Calculation

This step proves the necessity of the d3-standard.

-

Negative values indicate suppression.

-

Positive values indicate enhancement.

-

Acceptance: If using d3-IS, absolute recovery is less critical, but ME should ideally be characterized during development.

Figure 2: Validation logic flow ensuring data integrity according to SANTE/11312/2021 guidelines.

References

-

U.S. Environmental Protection Agency (EPA). (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, DC.[2] Link

-

U.S. Geological Survey (USGS). (2012). Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Method O-4442-23. Link

-

European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

- Tanner, G., & Czerwenka, C. (2011). LC-MS/MS analysis of neonicotinoid insecticides in honey: Methodology and residue findings. Journal of Agricultural and Food Chemistry.

-

Kamishima, K., et al. (2012). Application of QuEChERS method for neonicotinoid analysis in soil.[3] Bulletin of Environmental Contamination and Toxicology.

Sources

Application Note: Quantitative Analysis of Clothianidin in Environmental Water Samples Using Clothianidin-d3 as an Internal Standard by LC-MS/MS

Introduction: The Imperative for Monitoring Neonicotinoids

Clothianidin is a systemic neonicotinoid insecticide widely used in agriculture to protect crops from a variety of insect pests.[1][2] Its high water solubility and environmental persistence mean it is prone to leaching from soil into ground and surface water, posing a potential risk to aquatic ecosystems and non-target organisms.[3][4] Regulatory bodies and environmental researchers therefore require highly accurate and sensitive methods to quantify clothianidin residues in water.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of trace-level analysis due to its exceptional sensitivity and selectivity.[5][6] However, a significant challenge in quantitative LC-MS/MS is the "matrix effect," where co-extracted components from the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate results.[7][8][9]

To overcome this, the most robust analytical approach is the use of a stable isotope-labeled internal standard (SIL-IS). This protocol details the use of Clothianidin-d3, the deuterium-labeled analogue of Clothianidin, for the reliable quantification of Clothianidin in water samples.[10][11] Because Clothianidin-d3 is chemically and physically almost identical to the native analyte, it co-elutes chromatographically and experiences the same effects during sample preparation and ionization.[3][8] By measuring the ratio of the analyte to the internal standard, we can effectively cancel out variations from sample to sample, ensuring the highest degree of accuracy and precision.[12]

Analyte Properties

An ideal internal standard should share physicochemical properties with the target analyte to ensure it behaves similarly throughout the analytical process, while being mass-distinguishable in the spectrometer.

| Property | Clothianidin (Analyte) | Clothianidin-d3 (Internal Standard) | Rationale for Use as IS |

| Chemical Formula | C₆H₈ClN₅O₂S | C₆H₅D₃ClN₅O₂S | Identical base structure ensures similar polarity, solubility, and chromatographic behavior. |

| Molar Mass | 249.67 g/mol [2] | 252.70 g/mol [10][13] | The +3 Da mass shift allows for distinct detection by the mass spectrometer without altering chemical behavior. |

| Synonym | (E)-1-(2-Chloro-5-thiazolylmethyl)-3-methyl-2-nitroguanidine | (E)-1-(2-Chloro-5-thiazolylmethyl)-3-(methyl-d3)-2-nitroguanidine[11] | Deuterium labeling on the methyl group is stable and does not affect chromatographic retention time. |

Experimental Protocol

This protocol is designed to guide the user from sample collection through to final analysis, emphasizing the critical steps that ensure data integrity.

Materials and Reagents

-

Standards:

-

Clothianidin (PESTANAL®, analytical standard, Sigma-Aldrich or equivalent)

-

Clothianidin-d3 (PESTANAL®, analytical standard, Sigma-Aldrich or equivalent)[11]

-

-

Solvents:

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

-

Reagents:

-

Formic Acid (LC-MS Grade)

-

-

Consumables:

Step-by-Step Methodology

-

Primary Stock Solutions (100 µg/mL): Accurately weigh ~10 mg of Clothianidin and Clothianidin-d3 standards into separate 100 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C. These solutions are typically stable for up to 6 months.[15]

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the Clothianidin-d3 primary stock solution in methanol to create an intermediate stock. Further dilute to a final concentration of 1 µg/mL. This solution will be used to fortify all samples, blanks, and calibration standards.

-

Calibration Standards (0.1 - 100 ng/mL): Perform serial dilutions of the Clothianidin primary stock solution in a 90:10 water:acetonitrile mixture to prepare a series of calibration standards. A typical range would be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL. Crucially, spike each calibration standard with the IS Spiking Solution to achieve a constant final concentration of Clothianidin-d3 (e.g., 10 ng/mL) in every vial.

-

Collect water samples in 1 L amber glass bottles and store at 4°C until extraction (within 48 hours).

-

Allow samples to equilibrate to room temperature.

-

Measure a precise volume of the water sample (e.g., 500 mL) into a clean flask.

-

Fortification: Add a precise volume of the Internal Standard (IS) Spiking Solution to the water sample. The goal is to achieve a concentration in the mid-range of the calibration curve (e.g., 10 ng/L). This step is paramount; the IS must be added before any extraction or cleanup to account for losses throughout the entire process.

SPE serves the dual purpose of concentrating the trace-level analytes and cleaning the sample of interfering matrix components.[5]

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through the sorbent. Do not allow the cartridge to go dry. This activates the sorbent material.

-

Loading: Load the entire fortified water sample (500 mL) onto the cartridge at a steady flow rate of approximately 5-10 mL/min.[16]

-

Washing: After loading, pass 5 mL of ultrapure water through the cartridge to wash away salts and other highly polar interferences that were not retained.

-

Drying: Dry the cartridge thoroughly by drawing a vacuum or using nitrogen gas for 10-15 minutes. This removes residual water, which can interfere with the subsequent elution step.

-

Elution: Elute the retained Clothianidin and Clothianidin-d3 from the cartridge using a small volume of a suitable organic solvent. A common choice is 2 x 4 mL aliquots of acetonitrile or methanol. Collect the eluate in a clean tube.

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a precise volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly to ensure the residue is fully dissolved.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Parameters

The following tables provide typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like Clothianidin. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization efficiency in positive mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic mobile phase providing good elution strength. |

| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient is necessary to elute the analytes with good peak shape and separate them from matrix components. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |

| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and maintains peak shape. |

| Column Temp. | 40°C | Improves reproducibility of retention times and can enhance peak shape. |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Neonicotinoids readily form positive ions [M+H]⁺. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[17] |

| Analyte | Clothianidin | |